molecular formula C6H7F3N2S B2492895 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine CAS No. 642081-23-0

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine

Cat. No.: B2492895
CAS No.: 642081-23-0
M. Wt: 196.19
InChI Key: UUQGMRVOPDQCHI-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is a compound that features a thiazole ring substituted with a trifluoromethyl group and an ethanamine side chain. The presence of the trifluoromethyl group imparts unique chemical properties, making it a valuable compound in various fields, including medicinal chemistry and materials science .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ethanamine side chain .

Scientific Research Applications

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]ethan-1-amine is unique due to the specific positioning of the trifluoromethyl group and the ethanamine side chain, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N2S/c7-6(8,9)4-3-12-5(11-4)1-2-10/h3H,1-2,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQGMRVOPDQCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)CCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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